1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and piperidine.
Sulfonylation: The 3-chloro-4-methoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine Introduction: The sulfonylated intermediate is then reacted with piperidine under appropriate conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Material Science: It may be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain proteins.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine: can be compared with other sulfonyl piperidines such as:
Uniqueness
Structural Differences: The presence of different sulfonyl groups (methyl, ethyl, propyl) can affect the compound’s reactivity and biological activity.
Functional Properties: Variations in the sulfonyl group can lead to differences in solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO5S2/c1-20-13-4-3-11(9-12(13)14)22(18,19)15-7-5-10(6-8-15)21(2,16)17/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDTCPDSXAUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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